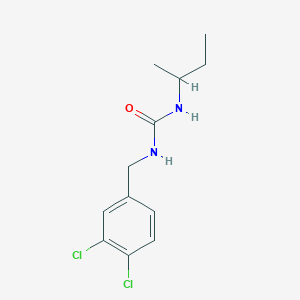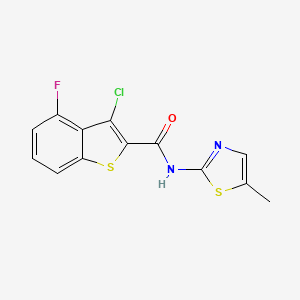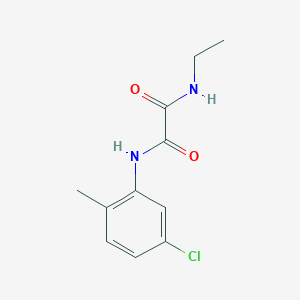![molecular formula C21H23N3OS B4705471 (3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B4705471.png)
(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone
説明
The chemical compound '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful for a variety of applications, including biochemical and physiological research.
作用機序
The mechanism of action of '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' is not fully understood. However, studies have suggested that this compound may act on certain receptors in the brain and nervous system, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 'this compound' can have a variety of biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases. Additionally, studies have suggested that this compound may have neuroprotective effects, which could have implications for the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' in lab experiments include its unique properties, which make it useful for a variety of applications. However, there are also limitations to using this compound, including the fact that it is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds.
将来の方向性
There are many potential future directions for research involving '(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone'. Some possible areas of research include:
- Further studies on the mechanism of action of this compound, which could lead to the development of new treatments for neurological disorders.
- Studies on the potential use of this compound as an anti-inflammatory agent, which could have implications for the treatment of inflammatory diseases.
- Investigations into the safety and toxicity of this compound, which could inform its potential use in clinical settings.
科学的研究の応用
'(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone' has been studied extensively for its potential use in scientific research. This compound has been found to have unique properties that make it useful for a variety of applications, including biochemical and physiological research.
特性
IUPAC Name |
(3-methylthiophen-2-yl)-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-9-13-26-21(16)20(25)18-4-2-11-23(15-18)14-17-5-7-19(8-6-17)24-12-3-10-22-24/h3,5-10,12-13,18H,2,4,11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBPTFZZNFNSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4705400.png)
![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4705410.png)

![N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4705421.png)

![3-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4705438.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4705453.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4705459.png)
![N-(4-bromophenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4705465.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4705477.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705481.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705485.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B4705493.png)